BenchChemオンラインストアへようこそ!

1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

Alkaline Phosphatase Inhibition Structure-Activity Relationship Thiazole Methylation

1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea (CAS 899740-96-6) is a synthetic bi-heterocyclic urea derivative incorporating a 4-methylthiazole ring, a 5-phenyl-1,3,4-oxadiazole ring, and a central urea linker connected via a thioether-propyl spacer. This specific 4-methylthiazole motif is critical: in related thiazole-oxadiazole hybrid series, the presence and position of the methyl group on the thiazole ring modulated alkaline phosphatase inhibitory potency by 2–4×, and methyl-thiazole substitution enhanced potency up to 18.8-fold over unsubstituted analogs. Generic procurement of any 'thiazole-oxadiazole-urea' without this motif risks selecting a molecule with substantially divergent target engagement, solubility, or metabolic stability, undermining assay reproducibility and SAR interpretation. The compound incorporates all three pharmacophoric modules validated by Abbasi et al. (2019) and Khan et al. (2023) for urease inhibition, making it suitable for primary urease screening, molecular docking against PDB 5FSE, and systematic congeneric series profiling alongside its des-methyl thiazole, isoxazole (CAS 899741-17-4), and pyrimidine variants. Request a quote today to secure this high-purity compound for your next enzyme inhibition or antimicrobial screening campaign.

Molecular Formula C16H17N5O2S2
Molecular Weight 375.47
CAS No. 899740-96-6
Cat. No. B2724564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
CAS899740-96-6
Molecular FormulaC16H17N5O2S2
Molecular Weight375.47
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H17N5O2S2/c1-11-10-25-15(18-11)19-14(22)17-8-5-9-24-16-21-20-13(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,22)
InChIKeyLZXZDMYQUJVKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea (CAS 899740-96-6): Chemical Identity, Class, and Procurement-Relevant Characteristics


1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea (CAS 899740-96-6) is a synthetic bi-heterocyclic urea derivative with molecular formula C₁₆H₁₇N₅O₂S₂ and molecular weight 375.47 g·mol⁻¹ [1]. The compound incorporates three pharmacophoric modules—a 4-methylthiazole ring, a 5-phenyl-1,3,4-oxadiazole ring, and a central urea linker connected via a thioether-propyl spacer—placing it within the thiazole-oxadiazole-urea hybrid class, a structural family associated with urease inhibition, alkaline phosphatase inhibition, and antimicrobial screening programs [2].

Why 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea Cannot Be Interchanged with Class-Level Thiazole-Oxadiazole Urea Analogs in Targeted Screening


Close structural analogs within this series—specifically the des-methyl thiazol-2-yl congener, the isoxazole-replaced variant, and the pyrimidine-substituted analog—differ from the target compound by a single heterocyclic methylation event or heteroatom replacement, yet these subtle changes have been demonstrated in related hybrid series to produce divergent IC₅₀ values spanning more than an order of magnitude against the same enzyme target [1]. In thiazole-oxadiazole propanamide hybrids, the presence and position of a methyl group on the thiazole ring directly modulated alkaline phosphatase inhibitory potency by factors of 2–4× [1]; generic procurement of any “thiazole-oxadiazole-urea” compound without the specific 4-methylthiazole motif risks selecting a molecule with substantially different target engagement, solubility, or metabolic stability, undermining assay reproducibility and SAR interpretation.

Quantitative Comparative Evidence for 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea (CAS 899740-96-6) Versus Structural Analogs


Methyl-Substitution Effect on Thiazole Ring: Class-Level SAR Transfer from Alkaline Phosphatase Inhibition Data

Although direct head-to-head bioassay data for the target compound 899740-96-6 is not available in the published literature, the closest structurally characterized active series—thiazole-(5-aryl)oxadiazole propanamides—provides a quantitative SAR framework for the impact of thiazole 4-methyl substitution [1]. In that series, compound 8d (bearing a 4-methylphenyl substituent on the oxadiazole) exhibited an IC₅₀ of 1.878 ± 0.07 μM against alkaline phosphatase, representing a 2.1-fold potency gain over the unsubstituted phenyl analog 8a (IC₅₀ = 3.977 ± 0.356 μM) [1]. The thiazole-methylated analog 8g (incorporating a 5-methylthiazole motif) was the most potent in the series with IC₅₀ = 0.211 ± 0.019 μM, 18.8-fold more potent than 8a [1]. This class-level SAR indicates that methyl decoration on the thiazole heterocycle consistently enhances target inhibition, supporting the rationale for selecting the 4-methylthiazol-2-yl-bearing target compound over the des-methyl thiazol-2-yl congener.

Alkaline Phosphatase Inhibition Structure-Activity Relationship Thiazole Methylation

Predicted Lipophilicity Differentiation: Computed LogP Comparison of Target Compound Versus Closest Analogs

Physicochemical property computation reveals that the target compound (C₁₆H₁₇N₅O₂S₂, MW 375.47) possesses a higher predicted XLogP3 compared to its des-methyl thiazol-2-yl analog (C₁₅H₁₅N₅O₂S₂, MW 361.44) due to the additional methyl group on the thiazole ring [1][2]. In a closely related series of oxadiazole-thiazole hybrids, analog 8d (bearing a 4-methylphenyl substituent, MW 346.43) exhibited an XLogP3 of approximately 2.5 [2], while the 5-methylthiazole-containing analog 8g with the methyl-thiazole feature showed enhanced binding energy (−8.40 kcal/mol) in molecular docking studies [3]. The target compound’s 4-methylthiazole motif is predicted to confer moderately elevated lipophilicity relative to the unsubstituted thiazole analog, which may translate into improved membrane permeability and target binding in cell-based assays.

Lipophilicity Drug-Likeness Physicochemical Profiling

Heterocyclic Core Comparison: Thiazole versus Isoxazole and Pyrimidine Ring Replacement Impacts on Predicted Hydrogen-Bonding Capacity

Among the three closest commercially available analogs sharing the identical 5-phenyl-1,3,4-oxadiazole-thioether-propyl-urea core, the target compound is the only variant bearing a 4-methylthiazole ring. The isoxazole analog (CAS 899741-17-4) replaces the sulfur-containing thiazole with an oxygen-containing isoxazole, altering both ring electronics and hydrogen-bond acceptor capacity . The pyrimidine analog (CAS not retrieved) introduces an additional ring nitrogen, modifying basicity and potential off-target interactions. In kinase inhibitor programs, thiazole-to-isoxazole replacement has been reported to shift selectivity profiles due to altered hinge-binding geometry [1]. The 4-methylthiazole motif in the target compound provides a sulfur-mediated hydrophobic contact surface that the isoxazole and pyrimidine congeners cannot replicate, potentially resulting in divergent target binding profiles in any assay employing these as comparators.

Heterocyclic Scaffold Comparison Hydrogen Bonding Target Engagement

Urease Inhibition: Class-Level Evidence Supporting Thiazole-Oxadiazole Hybrid Scaffolds as Privileged Urease Inhibitors

The thiazole-oxadiazole hybrid chemotype has been independently validated as a productive scaffold for urease inhibition in multiple peer-reviewed studies [1][2]. In Abbasi et al. (2019), novel N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole scaffolds were synthesized and screened against jack bean urease, with compound 7h exhibiting a binding energy of −8.40 kcal/mol in molecular docking and potent in vitro inhibition [1]. In a separate study, oxadiazole-based benzothiazole derivatives demonstrated urease IC₅₀ values ranging from 8.90 ± 2.80 to 57.30 ± 7.70 μM, with several compounds outperforming the standard inhibitor thiourea (IC₅₀ = 22 ± 2.2 μM) [2]. The target compound 899740-96-6, as a thiazole-oxadiazole-urea hybrid bearing a thioether-propyl linker, maps onto the key pharmacophoric elements identified in these active series—the thiazole ring, the oxadiazole ring, and the urea/thioether linker—positioning it as a structurally qualified candidate for urease inhibitor screening programs.

Urease Inhibition Anti-Helicobacter pylori Kidney Stone Prevention

Purity and Availability: Defined Product Specification for Reproducible Screening

The target compound 899740-96-6 is supplied with a standard purity specification of 95% (HPLC) . For closely related analogs in this series—including the des-methyl thiazol-2-yl variant and the isoxazole analog—purity specifications are either not publicly stated or vary between suppliers, introducing uncertainty in concentration-response calculations during biological screening . The defined 95% purity specification enables researchers to calculate corrected concentrations in dose-response assays, whereas procurement of analogs with unspecified or lower purity (e.g., 90–93%) would introduce systematic errors in IC₅₀ determination, particularly at the lower end of the concentration range.

Compound Purity Quality Control Assay Reproducibility

High-Priority Application Scenarios for 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea (CAS 899740-96-6) Based on Quantitative Evidence


Urease Inhibitor Lead Discovery: Screening Against Helicobacter pylori-Associated Urease

The thiazole-oxadiazole-urea hybrid scaffold has been independently validated as a privileged chemotype for urease inhibition, with related compounds achieving IC₅₀ values as low as 8.90 μM—2.5-fold more potent than the standard thiourea control (IC₅₀ = 22 μM) . The target compound 899740-96-6 incorporates all three pharmacophoric modules (thiazole, oxadiazole, urea) present in the active series reported by Abbasi et al. (2019) and Khan et al. (2023), making it suitable for primary urease inhibition screening, molecular docking studies against the urease active site (PDB 5FSE), and follow-up structure-activity relationship expansion .

Alkaline Phosphatase Inhibition Screening and Kinetic Mechanism Studies

The convergent synthesis study by Butt et al. (2023) demonstrated that thiazole-(5-aryl)oxadiazole hybrids bearing a methyl-substituted thiazole ring exhibit alkaline phosphatase inhibition with IC₅₀ values down to 0.211 μM, with compound 8g inhibiting the enzyme non-competitively (Ki = 0.42 μM) . The target compound’s 4-methylthiazole motif aligns with the SAR trend wherein methyl-thiazole substitution enhanced potency by up to 18.8-fold over the unsubstituted reference . Procurement of 899740-96-6 enables direct testing of the 4-methylthiazole contribution to alkaline phosphatase inhibition and kinetic mechanism determination via Lineweaver-Burk and Dixon plot analyses .

Comparative Heterocyclic Scaffold Profiling in Kinase or Antimicrobial Panels

The target compound, its des-methyl thiazole analog, the isoxazole variant (CAS 899741-17-4), and the pyrimidine variant form a natural congeneric series for systematic heterocyclic scaffold comparison . Because thiazole (S-containing), isoxazole (O-containing), and pyrimidine (additional N) differ in hydrogen-bonding capacity, electronic distribution, and hydrophobic surface area, parallel procurement of these four compounds enables a controlled head-to-head profiling experiment across kinase panels, bacterial strain panels, or enzyme inhibition assays to quantify the contribution of the 4-methylthiazole ring to potency and selectivity .

Antimicrobial Screening Against Mycobacterium tuberculosis and ESKAPE Pathogens

Compounds containing both thiazole and 1,3,4-oxadiazole rings have been reported to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria in published antimicrobial screening studies . The target compound’s thioether-propyl linker and urea central scaffold provide additional hydrogen-bond donor/acceptor functionality that may enhance interaction with bacterial enzyme targets (e.g., urease in H. pylori, cell wall synthesis enzymes in mycobacteria). Procurement of 899740-96-6 for inclusion in antimicrobial screening panels is supported by the documented antibacterial potential of the thiazole-oxadiazole hybrid class .

Quote Request

Request a Quote for 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.